Diethyl(trimethylsilylmethyl)phosphonate
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Overview
Description
Diethyl(trimethylsilylmethyl)phosphonate is an organophosphorus compound with the molecular formula C8H19O3PSi It is characterized by the presence of a trimethylsilyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl(trimethylsilylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Diethyl(trimethylsilylmethyl)phosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve the use of nucleophiles such as alkoxides or amines.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Reduction Reactions: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation and reduction reactions can lead to the formation of phosphonic acids or phosphine oxides .
Scientific Research Applications
Diethyl(trimethylsilylmethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl(trimethylsilylmethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The phosphonate moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- Diethyl(difluoromethyl)phosphonate
- Diethyl(bromodifluoromethyl)phosphonate
- Diethyl(methoxy(methoxycarbonyl)methyl)phosphonate
Comparison: Diethyl(trimethylsilylmethyl)phosphonate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other phosphonates. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. In contrast, other similar compounds may lack this group and therefore exhibit different reactivity and applications .
Properties
IUPAC Name |
diethoxyphosphorylmethyl(trimethyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21O3PSi/c1-6-10-12(9,11-7-2)8-13(3,4)5/h6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIISXMPQNWYYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C[Si](C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O3PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510780 |
Source
|
Record name | Diethyl [(trimethylsilyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14467-94-8 |
Source
|
Record name | Diethyl [(trimethylsilyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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